![molecular formula C6H4ClN3O B12290328 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)
3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one
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Overview
Description
3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one is a heterocyclic compound with the molecular formula C6H4ClN3O. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one typically involves the reaction of pyrazine derivatives with chlorinating agents. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and anhydrous ethanol under nitrogen protection. The reaction mixture is heated to 50°C and stirred for several hours. After the reaction is complete, the mixture is cooled, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as a therapeutic agent.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 2.13 | Induces apoptosis and cell cycle arrest |
HeLa (Cervical) | 6.34 | Promotes DNA fragmentation |
A549 (Lung) | 3.30 | Inhibits CDK1 activity |
The compound's mechanism of action primarily involves inducing apoptosis through the externalization of phosphatidylserine and disruption of the cell cycle, specifically arresting cells in the G2/M phase .
Selective Targeting
Studies have shown that this compound selectively targets cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment. For instance, it has demonstrated a higher selectivity index against malignant peritoneal mesothelioma compared to other cell types .
Synthesis of Novel Materials
This compound is also explored for its potential in synthesizing new materials with unique properties. Its heterocyclic structure allows for modifications that can enhance electronic properties, making it suitable for applications in organic electronics and photonics.
Table 2: Properties of Materials Synthesized from this compound
Material Type | Property | Application Area |
---|---|---|
Conductive Polymers | High electrical conductivity | Organic solar cells |
Luminescent Materials | Tunable emission spectra | LED technology |
The ability to modify the compound's structure opens avenues for creating materials with tailored functionalities, such as enhanced conductivity or specific light-emitting properties .
Clinical Research
In a recent study involving patients with advanced cancers, derivatives of this compound were administered as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments .
Laboratory Studies
Laboratory experiments have consistently shown that this compound can inhibit the growth of various tumor cell lines across different cancer types. For example, a study highlighted its effectiveness against pancreatic ductal adenocarcinoma cells with an IC50 value of approximately 5.7 µM .
Mechanism of Action
The mechanism of action of 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one
- 5-Chloro-1H-pyrrolo[2,3-b]pyrazine
- 6-Chloro-5H-pyrrolo[2,3-b]pyrazine
Uniqueness
3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Biological Activity
3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₆H₄ClN₃O
- Molecular Weight : 169.57 g/mol
- CAS Number : 1823922-40-2
- Solubility : Very soluble in common organic solvents, with varying solubility in water.
Structure-Activity Relationships (SAR)
The biological activity of this compound is often linked to its structural features. The presence of the pyrrolo and pyrazine rings contributes to its interaction with biological targets. Studies have shown that modifications on these rings can significantly alter potency and selectivity.
Key Findings from SAR Studies:
- Inhibition of Enzymes : The compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism .
- Anticancer Potential : Research indicates that pyrrolo-fused heterocycles exhibit promising anticancer activities. For instance, derivatives with similar structures have shown significant growth inhibition in various cancer cell lines .
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific pathogens, although detailed mechanisms remain to be fully elucidated.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Study 1: Anticancer Activity
In a study evaluating various pyrrolo-fused compounds, this compound derivatives were tested against multiple cancer cell lines. Results indicated that certain derivatives achieved over 70% growth inhibition in leukemia models. The study emphasized the need for further optimization to enhance selectivity and reduce cytotoxicity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrrolopyrazine derivatives, including this compound. Results showed moderate efficacy against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .
Properties
Molecular Formula |
C6H4ClN3O |
---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
3-chloro-5,7-dihydropyrrolo[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-8-3-1-5(11)10-6(3)9-4/h2H,1H2,(H,9,10,11) |
InChI Key |
UZTYAGRVKRCVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=C(N=C2NC1=O)Cl |
Origin of Product |
United States |
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